molecular formula C23H24N4O3S B2502023 N-(4-ethylphenyl)-N-(3-methoxybenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251704-10-5

N-(4-ethylphenyl)-N-(3-methoxybenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Cat. No. B2502023
CAS RN: 1251704-10-5
M. Wt: 436.53
InChI Key: IEHPCKBROQCCGL-UHFFFAOYSA-N
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Description

The compound N-(4-ethylphenyl)-N-(3-methoxybenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a derivative of [1,2,4]triazolo[4,3-a]pyridine, which is a heterocyclic compound. This class of compounds has been extensively studied due to their potential biological activities, including antimalarial, antimicrobial, and antitumor properties. The presence of the sulfonamide group is a common feature in many biologically active compounds and can significantly affect the activity of the molecule .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyridine derivatives typically involves the formation of the triazolo ring through an oxidative ring closure or a cyclization reaction. For instance, an oxidative ring closure using sodium hypochlorite as the oxidant has been employed to synthesize a related compound, yielding the desired heterocycle in good purity . The synthesis of the specific compound would likely follow a similar pathway, with modifications to incorporate the ethyl and methoxybenzyl substituents on the sulfonamide moiety.

Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[4,3-a]pyridine derivatives is characterized by the presence of a triazolo ring fused to a pyridine ring. The substituents on the triazolo ring and the sulfonamide group can influence the electronic distribution and overall conformation of the molecule, which in turn can affect its biological activity. NMR and IR spectroscopy, along with elemental analysis, are commonly used to characterize these compounds and confirm their structures .

Chemical Reactions Analysis

The [1,2,4]triazolo[4,3-a]pyridine core can undergo various chemical reactions, depending on the functional groups present. For example, the sulfonamide group can participate in reactions typical of sulfones, such as alkylation or arylation. The reactivity of the triazolo ring can also be modified by the presence of substituents, which can lead to the formation of new derivatives with different biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[4,3-a]pyridine derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the molecule. These properties are important for the pharmacokinetic profile of the compound and can affect its bioavailability and metabolism. The sulfonamide group, in particular, is known to improve the aqueous solubility of the compounds, which is beneficial for their potential use as drugs .

Relevant Case Studies

Several case studies have demonstrated the potential of [1,2,4]triazolo[4,3-a]pyridine derivatives as therapeutic agents. For example, some derivatives have shown good antimalarial activity in vitro against Plasmodium falciparum . Others have been evaluated for their antitumor properties, with some compounds advancing to clinical trials due to their ability to inhibit cell cycle progression in cancer cell lines . Additionally, antimicrobial and antifungal activities have been reported for various sulfonamide derivatives, highlighting the versatility of this chemical scaffold .

Scientific Research Applications

Herbicidal Applications

N-(4-ethylphenyl)-N-(3-methoxybenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide exhibits notable applications in agriculture, specifically as a potent herbicide. Research by Moran (2003) highlighted the significant herbicidal activity of related N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds on a broad spectrum of vegetation at low application rates. This indicates a potential for effective weed control in various crop production settings Moran (2003).

Antimalarial Applications

The compound and its derivatives have shown promising results in antimalarial research. Karpina et al. (2020) discussed the synthesis and in vitro evaluation of a series of [1,2,4]triazolo[4,3-a]pyridine sulfonamides as potential antimalarial agents. Their research involved the virtual screening and molecular docking of a library of compounds, resulting in the identification of potent antimalarial agents after synthesizing and evaluating them against Plasmodium falciparum Karpina et al. (2020).

Antimicrobial and Insecticidal Applications

The triazolopyridine sulfonamide derivatives have also demonstrated significant antimicrobial and insecticidal activities. Xu et al. (2017) synthesized a series of sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety and found them to exhibit good antifungal and insecticidal activities, indicating potential applications in plant protection and pest control Xu et al. (2017).

properties

IUPAC Name

N-(4-ethylphenyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S/c1-4-18-10-12-20(13-11-18)27(16-19-7-5-8-21(15-19)30-3)31(28,29)22-9-6-14-26-17(2)24-25-23(22)26/h5-15H,4,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEHPCKBROQCCGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N(CC2=CC(=CC=C2)OC)S(=O)(=O)C3=CC=CN4C3=NN=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylphenyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

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